REACTION_CXSMILES
|
COC[O:4][C:5]1[CH:6]=[N:7][CH:8]=[CH:9][C:10]=1[CH2:11][CH2:12][CH2:13][OH:14].Cl>C(O)C>[OH:4][C:5]1[CH:6]=[N:7][CH:8]=[CH:9][C:10]=1[CH2:11][CH2:12][CH2:13][OH:14]
|
Name
|
3-(3-Methoxymethoxypyridin-4-yl)-1-propanol
|
Quantity
|
3.67 g
|
Type
|
reactant
|
Smiles
|
COCOC=1C=NC=CC1CCCO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is purified by silica gel column chromatography (eluent: hexane/ethyl acetate)
|
Type
|
CUSTOM
|
Details
|
further recrystallized from diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=NC=CC1CCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.08 g | |
YIELD: CALCULATEDPERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |